Potassium benzofuran-2-yltrifluoroborate Potassium benzofuran-2-yltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 929626-27-7
VCID: VC3817473
InChI: InChI=1S/C8H5BF3O.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1
SMILES: [B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+]
Molecular Formula: C8H5BF3KO
Molecular Weight: 224.03 g/mol

Potassium benzofuran-2-yltrifluoroborate

CAS No.: 929626-27-7

Cat. No.: VC3817473

Molecular Formula: C8H5BF3KO

Molecular Weight: 224.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium benzofuran-2-yltrifluoroborate - 929626-27-7

Specification

CAS No. 929626-27-7
Molecular Formula C8H5BF3KO
Molecular Weight 224.03 g/mol
IUPAC Name potassium;1-benzofuran-2-yl(trifluoro)boranuide
Standard InChI InChI=1S/C8H5BF3O.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1
Standard InChI Key UHZFYHWZTXEABO-UHFFFAOYSA-N
SMILES [B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+]

Introduction

Chemical and Physical Properties

Potassium benzofuran-2-yltrifluoroborate is characterized by its robust trifluoroborate group attached to a benzofuran scaffold. The compound exhibits notable stability under ambient conditions, a property attributed to the trifluoroborate anion’s resistance to hydrolysis and oxidation . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC8H5BF3KO\text{C}_8\text{H}_5\text{BF}_3\text{KO}
Molecular Weight224.03 g/mol
SolubilitySoluble in polar solvents (e.g., ethanol, acetone)
Storage Conditions2–8°C (sealed, dry)
Melting Point310–353°C

The compound’s stability allows for long-term storage without significant degradation, making it preferable to boronic acids in air- and moisture-sensitive reactions . Its solubility profile facilitates use in diverse solvent systems, including aqueous-organic biphasic conditions .

Synthesis and Preparation

Traditional Synthesis Routes

The synthesis typically involves the reaction of benzofuran derivatives with boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) in the presence of potassium fluoride. This method yields the trifluoroborate salt through a nucleophilic substitution mechanism, often achieving high purity (>95%) . For example, benzofuran-2-ylboronic acid intermediates are treated with KHF2\text{KHF}_2 to form the potassium trifluoroborate salt, as demonstrated in large-scale preparations .

Nickel-Catalyzed Borylation

Recent advances utilize nickel catalysts to synthesize potassium benzofuran-2-yltrifluoroborate from aryl halides or pseudo-halides. Tetrahydroxydiboron (BBA\text{BBA}) serves as the boron source, with nickel chloride and phosphine ligands (e.g., PPh3\text{PPh}_3) enabling efficient coupling under mild conditions (e.g., 80°C in ethanol) . This method is cost-effective and compatible with functional groups such as methoxy and thiophene, expanding substrate scope .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is widely employed in Suzuki-Miyaura reactions to construct biaryl and heterobiaryl systems. Its stability minimizes side reactions, enabling couplings with aryl halides at room temperature. For instance, reactions with 4-bromoanisole in ethanol yield biaryl products with >90% efficiency .

Oxidation to Phenols and Ketones

Treatment with Oxone® (KHSO5\text{KHSO}_5) in acetone-water mixtures oxidizes the trifluoroborate group to a phenol or ketone. In one study, potassium benzofuran-2-yltrifluoroborate was converted to benzofuran-2(3H)-one in 97% yield within 5 minutes . This rapid oxidation is valuable for late-stage functionalization in drug synthesis .

Access to Boron Derivatives

The compound serves as a precursor to boronic acids and esters. Acidic workup followed by diol addition generates stable boronate esters, which are pivotal in materials science and medicinal chemistry .

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